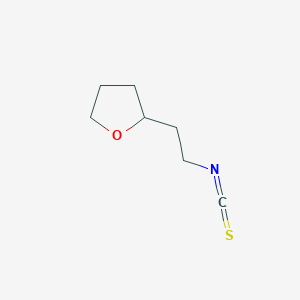
2-(2-Isothiocyanatoethyl)tetrahydrofuran
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Renewable Solvent Applications
Tetrahydrofuran derivatives, such as 2-Methyltetrahydrofuran (2-MeTHF), are highlighted for their renewable source and environmental benefits. Derived from biomass resources like furfural or levulinic acid, 2-MeTHF serves as an alternative solvent in seeking environmentally benign synthesis strategies. Its low miscibility with water, high boiling point, and remarkable stability compared to other cyclic ethers make it suitable for syntheses involving organometallics, organocatalysis, and biotransformations. Preliminary toxicology assessments suggest its potential extension to pharmaceutical chemistry processes (Pace et al., 2012).
Catalysis and Organic Synthesis
In organic synthesis, tetrahydrofuran is a key structural moiety. The development of a simple, mild catalytic oxidative amination of tetrahydrofuran mediated by visible-light catalysis has been reported. This method activates the C(sp3)-H bond using molecular oxygen, providing a green route for N-substituted azoles (Zhang et al., 2017).
Multienzymatic Stereoselective Cascade Processes
The synthesis of enantiopure 2-methyl-3-substituted tetrahydrofurans, crucial precursors for drugs, flavors, and agrochemicals, has been achieved through a multienzymatic stereoselective cascade process. This involves the reduction of α-bromo-α,β-unsaturated ketones to give corresponding bromohydrins, which are further manipulated to prepare tetrahydrofuran synthons (Brenna et al., 2017).
AMPA Receptor Potentiator Synthesis
A unique class of tetrahydrofuran ether as α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor potentiators has been identified. Through rational and structure-based drug design, a lead compound was optimized by converting it into a tetrahydrofuran to improve interactions with the human GluA2 ligand-binding domain (Shaffer et al., 2015).
Environmental and Safety Assessments
The effect of tetrahydrofuran (THF) on enzyme activities in activated sludge has been studied, providing insights into the influence and fate of THF in environmental contexts. THF showed a complete inhibition of dehydrogenase activity and affected the activities of other enzymes like phosphatase, urease, and catalase, which could help understand the environmental impact and degradation pathways of THF (Lv et al., 2008).
Propiedades
IUPAC Name |
2-(2-isothiocyanatoethyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c10-6-8-4-3-7-2-1-5-9-7/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEMDVHDIKBRGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


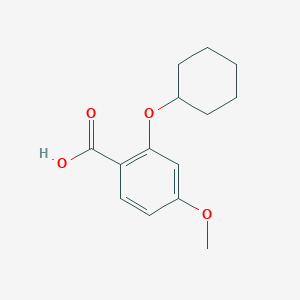
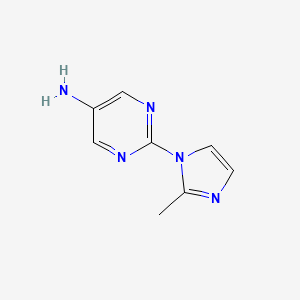
![4-chloro-2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B1453755.png)
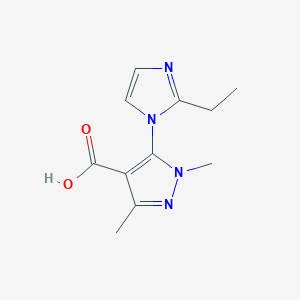
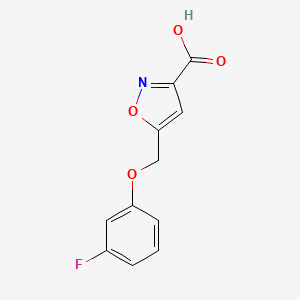
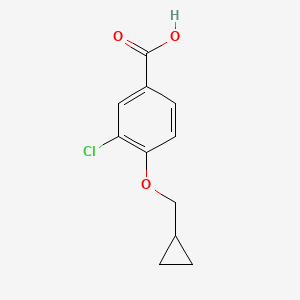

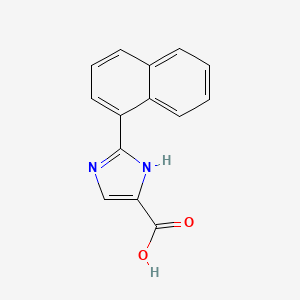

![[4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine](/img/structure/B1453766.png)

![1-Bromo-3-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B1453771.png)
![2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1453772.png)

